Product packaging for Ala-Leu-Ala-Leu(Cat. No.:CAS No. 84676-48-2)

Ala-Leu-Ala-Leu

Cat. No.: B1582245
CAS No.: 84676-48-2
M. Wt: 386.5 g/mol
InChI Key: KQRHTCDQWJLLME-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Tetrapeptides in Academic Inquiry

Tetrapeptides, consisting of four amino acid residues linked by peptide bonds, are pivotal in biochemical and materials science research. aimspress.com Their relatively small size makes them amenable to chemical synthesis and detailed structural analysis, yet they are complex enough to exhibit biologically relevant behaviors such as self-assembly and molecular recognition. aimspress.comnih.gov Researchers utilize tetrapeptides to explore fundamental principles of protein folding, enzyme-instructed self-assembly, and the formation of nanostructures like hydrogels and nanofibers. aimspress.comresearchgate.net The specific sequence of amino acids dictates the peptide's properties, influencing everything from its secondary structure to its potential applications in biomedicine and materials science. nih.govresearchgate.net

Significance of Ala-Leu-Ala-Leu as a Model Peptide System

The tetrapeptide this compound (ALAL) is a particularly valuable model system due to its amphiphilic nature, with alternating hydrophilic and hydrophobic residues. jnsam.com This characteristic drives its self-assembly into various structures, making it an excellent candidate for studying the forces that govern protein aggregation and the formation of biomaterials. nih.govjnsam.com Its peptidase-labile sequence also makes it a subject of interest for developing drug delivery systems that can be cleaved by specific enzymes. cpcscientific.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34N4O5 B1582245 Ala-Leu-Ala-Leu CAS No. 84676-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O5/c1-9(2)7-13(21-15(23)11(5)19)17(25)20-12(6)16(24)22-14(18(26)27)8-10(3)4/h9-14H,7-8,19H2,1-6H3,(H,20,25)(H,21,23)(H,22,24)(H,26,27)/t11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRHTCDQWJLLME-XUXIUFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004961
Record name N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypropylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84676-48-2
Record name Alanyl-leucyl-alanyl-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084676482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypropylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Modification Methodologies for Ala Leu Ala Leu

Solution-Phase Peptide Synthesis Approaches for Ala-Leu-Ala-Leu

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), represents the classical approach to creating peptide bonds. masterorganicchemistry.comlibretexts.org This method involves the sequential coupling of amino acids in a homogenous solvent system. For the synthesis of this compound, this process would entail a stepwise approach, typically starting from the C-terminal leucine (B10760876) and sequentially adding alanine (B10760859), leucine, and finally alanine to the N-terminus. libretexts.org

A critical aspect of solution-phase synthesis is the use of protecting groups for the amino and carboxyl termini that are not involved in the amide bond formation to prevent unwanted side reactions. libretexts.orglibretexts.org For instance, the N-terminus of an incoming amino acid is typically protected, while the C-terminus of the growing peptide chain is activated. Common N-terminal protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), while carboxyl groups can be protected as methyl or benzyl (B1604629) esters. libretexts.orglibretexts.org

The formation of the peptide bond is facilitated by a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activates the carboxyl group of one amino acid to react with the amino group of another. masterorganicchemistry.comresearchgate.net After each coupling step, the N-terminal protecting group is removed (deprotection) to allow for the addition of the next amino acid. This cycle of coupling and deprotection is repeated until the desired tetrapeptide sequence is assembled. libretexts.org Purification after each step is often necessary to remove byproducts and unreacted reagents, which can be achieved through techniques like extraction and crystallization. acs.orgnih.gov

While effective, solution-phase synthesis can be time-consuming and labor-intensive, particularly for longer peptides, due to the need for purification at each intermediate stage. libretexts.org

Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound and Derivatives

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the predominant method for peptide synthesis due to its efficiency and ease of automation. vaia.comuniroma1.it In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner. lcms.czvaia.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration steps. vaia.com

Fmoc Strategy in this compound Synthesis

The most common strategy in modern SPPS is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group of the amino acids. lifetein.comnih.gov The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). libretexts.orglifetein.comscielo.org.mx This is in contrast to the older Boc strategy, which requires harsh acidic conditions for deprotection that can potentially cleave the peptide from the resin prematurely. masterorganicchemistry.com

For the synthesis of this compound, the C-terminal leucine would first be attached to a suitable resin. The synthesis would then proceed with a cycle of:

Deprotection: Removal of the Fmoc group from the resin-bound leucine with piperidine to expose the free amino group.

Washing: Rinsing the resin to remove the piperidine and byproducts.

Coupling: Adding the next Fmoc-protected amino acid (Fmoc-Ala-OH) along with a coupling reagent to form the peptide bond.

Washing: Removing excess reagents.

This cycle is repeated with Fmoc-Leu-OH and finally Fmoc-Ala-OH to complete the tetrapeptide sequence. vaia.com

Coupling Reagents and Conditions in Amide Bond Formation for this compound

Common classes of coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction rates and suppress racemization. scielo.org.mxthaiscience.info Another widely used class is phosphonium (B103445) and aminium/uronium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU). thaiscience.info HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with HOAt (1-hydroxy-7-azabenzotriazole), is another highly effective coupling reagent. nih.gov

The choice of coupling reagent and reaction conditions, such as solvent (commonly DMF or N-methyl-2-pyrrolidone) and temperature, can be optimized to ensure complete and efficient coupling at each step of the this compound synthesis. nih.gov

Table 1: Common Coupling Reagents in SPPS

Reagent Class Example(s) Additive(s) Key Features
Carbodiimides DCC, DIC HOBt Cost-effective, but can cause side reactions.
Aminium/Uronium HBTU, HATU HOBt, HOAt High coupling efficiency, reduced racemization.

Cleavage and Purification Strategies for Synthesized this compound

Once the synthesis of the this compound sequence on the solid support is complete, the peptide must be cleaved from the resin and any remaining side-chain protecting groups must be removed. In the Fmoc strategy, this is typically achieved with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). lifetein.com The exact composition of the cleavage cocktail can be adjusted based on the amino acid composition of the peptide and the protecting groups used. Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are often included to trap the reactive carbocations generated during the cleavage process, preventing unwanted side reactions with the peptide. thaiscience.info

After cleavage, the crude peptide is typically precipitated with a cold solvent like diethyl ether. nih.gov The resulting solid contains the desired this compound peptide along with various impurities, such as truncated or deletion sequences that arise from incomplete coupling or deprotection steps. lifetein.com

Purification of the crude peptide is essential to obtain a high-purity product. The most common and effective method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). lcms.czwaters.com This technique separates the target peptide from impurities based on differences in hydrophobicity. The purified fractions containing this compound are then collected, and the final product is often obtained as a lyophilized powder after removing the HPLC solvents. lifetein.com The identity and purity of the final peptide are confirmed using analytical techniques such as mass spectrometry (MS) and analytical HPLC.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a valuable tool in chemical biology and drug discovery. By systematically modifying the peptide's structure, researchers can investigate structure-activity relationships, improve metabolic stability, and modulate biological function.

Amino Acid Substitutions and Their Impact on Research Outcomes

One of the most common modifications is the substitution of one or more amino acids in the sequence. Replacing an amino acid with another natural or unnatural amino acid can have profound effects on the peptide's properties.

For example, substituting a natural L-amino acid with its D-enantiomer (e.g., L-Leu to D-Leu) can drastically alter the peptide's three-dimensional structure and its susceptibility to enzymatic degradation. researchgate.net A study on a Leu-Gly-Pro-Ala tetrapeptide demonstrated that replacing L-Leu with D-Leu led to a conformational shift from a β-sheet to a turn structure and increased thermal stability. researchgate.net Such modifications can be critical in designing peptide-based therapeutics with longer half-lives in vivo.

Alanine scanning is a systematic approach where each amino acid in a sequence is individually replaced with alanine to determine its contribution to the peptide's function or binding affinity. researchgate.net Conversely, substituting glycine (B1666218) residues with alanine can increase the stability of a protein by reducing the conformational entropy of the unfolded state. unipd.it

Substitutions are not limited to proteinogenic amino acids. The incorporation of unnatural amino acids, such as β-naphthylalanine or norleucine, can introduce novel chemical functionalities and steric constraints, leading to analogues with altered receptor binding profiles or enhanced biological activities. nih.govtandfonline.com Research on enkephalin analogues, for instance, has shown that replacing phenylalanine with β-naphthylalanine can increase activity at the μ-opiate receptor. nih.gov

The synthesis of these analogues follows the same general principles of solution-phase or solid-phase peptide synthesis, with the appropriately modified amino acid being incorporated at the desired position in the sequence. The impact of these substitutions is then evaluated through various biophysical and biological assays to correlate the structural changes with research outcomes.

Table 2: Examples of Amino Acid Substitutions and Their Potential Research Impact

Substitution Type Example Potential Impact Research Area
L- to D-Amino Acid L-Leu → D-Leu Increased enzymatic stability, altered conformation. Peptide drug development.
Alanine Scanning Leu → Ala Identify key residues for biological activity. Structure-activity relationship studies.
Glycine to Alanine Gly → Ala Increased protein/peptide stability. Protein engineering.

Synthesis and Chemical Modification of this compound

The tetrapeptide this compound, composed of the amino acids alanine and leucine, is a subject of interest in various biochemical and pharmaceutical fields. Its synthesis and modification are crucial for exploring its potential applications, particularly in drug delivery systems. This article delves into the methodologies for synthesizing and chemically modifying this peptide, focusing on capping motifs and conjugation strategies.

Investigation of Molecular Interactions Involving Ala Leu Ala Leu

Solute-Solvent Interactions and Hydration Shell Effects on Ala-Leu-Ala-Leu

The interaction of this compound with its surrounding solvent, typically water, is crucial in determining its conformational dynamics and spectroscopic properties. The hydration shell, the layer of water molecules directly interacting with the peptide, plays a pivotal role in these processes.

Hydrogen Bonding Networks and Vibrational Frequency Shifts

First-principles molecular dynamics simulations have provided significant insights into the hydration of this compound. The vibrational spectrum of the peptide in solution displays a prominent band in the amide I region, which is primarily associated with the stretching of its three carbonyl (C=O) groups. mdpi.comnih.gov Close examination of this band reveals that each carbonyl group contributes differently, and these differences are directly linked to their hydrogen bonding interactions with the solvent. mdpi.comnih.gov

The probability of forming hydrogen bonds with water molecules varies among the three carbonyl groups. mdpi.com The central carbonyl group (C2=O2) exhibits an intermediate hydrogen bond probability compared to the other two. mdpi.comnih.gov This variation in hydrogen bonding leads to shifts in the vibrational frequencies of the carbonyl groups. Specifically, the frequencies of the three carbonyl groups (C1=O1, C2=O2, and C3=O3) in a β-conformation in an implicit solvent are approximately 1645 cm⁻¹, 1631 cm⁻¹, and 1619 cm⁻¹, respectively. mdpi.com These differences, while not always resolvable in the broad infrared spectrum, are significant and highlight the sensitivity of vibrational probes to the local solvent environment. mdpi.com

The number of water molecules hydrogen-bonded to the polar groups of the peptide dictates the state of the hydration shell. For the carbonyl groups, the average number of hydrogen bonds increases from the first to the third carbonyl group. mdpi.com The formation and breaking of these hydrogen bonds are dynamic processes that influence the instantaneous vibrational frequencies of the polar groups. mdpi.com

Table 1: Average Number of Hydrogen Bonds for Carbonyl Groups in this compound

Carbonyl GroupAverage Number of Hydrogen Bonds
C1=O11.3 ± 0.6
C2=O21.6 ± 0.5
C3=O31.9 ± 0.6

Data sourced from first-principles simulations of this compound in solution. mdpi.com

Analysis of Interaction Energies of this compound with Solvent Molecules

The shifts observed in the vibrational frequencies of this compound are directly related to the interaction energies between the peptide's polar groups and the water molecules in the first hydration shell. mdpi.comnih.gov For a given carbonyl group, the interaction energy with individual water molecules can be as high as approximately 6 kcal/mol, which is characteristic of a strong hydrogen bond. mdpi.com

There is a strong correlation between the interaction strength, the hydrogen bond distance, and the hydrogen bond angle. mdpi.comnih.gov Shorter hydrogen-acceptor distances and more linear donor-hydrogen-acceptor angles generally correspond to stronger interaction energies. mdpi.com This relationship allows for the use of geometrical criteria to define hydrogen bonds in simulations, providing a reliable indicator of the solvent's effect on the peptide's vibrational properties. mdpi.comnih.gov The interaction energies are a key factor in the stabilization of different hydration states, which in turn modulate the conformational landscape of the peptide. mdpi.com

Peptide-Membrane Interactions and Biophysical Implications

The amphipathic character of peptides like this compound suggests a propensity to interact with biological membranes. While direct experimental studies on the interaction of the specific tetrapeptide this compound with membranes are limited, the behavior of other amphipathic peptides with similar compositions provides a basis for understanding its potential biophysical implications.

Interaction with Phospholipid Bilayers

Amphipathic peptides, particularly those that can adopt an α-helical conformation, tend to interact with phospholipid bilayers. nih.govnih.gov Peptides composed of leucine (B10760876) and alanine (B10760859) are known to form stable α-helical structures in the presence of lipid vesicles. nih.gov The hydrophobic leucine residues would preferentially partition into the nonpolar acyl chain region of the bilayer, while the more polar peptide backbone can interact with the headgroup region or be shielded from the aqueous environment.

Membrane Perturbation and Ion Channel Formation Potential of Amphipathic Peptides

A significant consequence of peptide-membrane interactions is the perturbation of the membrane structure. nih.govnih.gov Amphipathic peptides can induce leakage of vesicle contents, indicating a disruption of the bilayer integrity. nih.gov This membrane-perturbing activity is often dependent on the peptide's concentration and the lipid composition of the membrane. nih.gov

Furthermore, many amphipathic peptides have the ability to self-assemble within the membrane to form ion channels. nih.govcore.ac.uknih.gov These channels are typically formed by a bundle of peptide helices surrounding a central pore that allows the passage of ions. nih.govacs.org The formation of such channels is a proposed mechanism for the cytotoxic and antimicrobial activity of many peptides. core.ac.ukphysiology.org While a short peptide like this compound is unlikely to span the membrane as a monomer, it could potentially participate in the formation of larger aggregates or induce local membrane defects that increase ion permeability. The ability to form stable, discrete ion channels is often dependent on the peptide's length, with longer peptides that can span the bilayer being more effective channel formers. nih.gov

Enzyme-Peptide Interaction Dynamics

The this compound sequence is recognized as being susceptible to cleavage by peptidases. cpcscientific.com This lability is a key aspect of its potential biological role, for example, as a linker in drug delivery systems where the release of a therapeutic agent is desired upon enzymatic action.

The specific dynamics of enzyme-peptide interactions involving this compound are not extensively detailed in the available research. However, general principles of protease-substrate recognition can be applied. For instance, carboxypeptidases are enzymes that cleave peptide bonds at the C-terminus of a peptide, often showing specificity for substrates with a hydrophobic C-terminal residue. researchgate.net While this compound has a leucine at its C-terminus, making it a potential substrate, the complete interaction dynamics would depend on the specific enzyme's active site geometry and binding preferences. The interaction would involve the binding of the peptide into the enzyme's active site, followed by a catalytic mechanism, often involving the activation of a water molecule for nucleophilic attack on the peptide bond. researchgate.net

This compound as a Substrate or Inhibitor for Peptidases (e.g., Pancreatic Elastase, Aminopeptidase (B13392206) N, Dipeptidyl Peptidase-IV)

The interaction of this compound with peptidases is multifaceted, acting as either a substrate for cleavage or an inhibitor of enzymatic activity. Its susceptibility to cleavage makes it a "peptidase labile sequence". cpcscientific.com This characteristic is dependent on the specific peptidase and its substrate preferences.

Pancreatic Elastase: This serine protease preferentially cleaves peptide bonds at the carboxyl side of small, hydrophobic amino acids such as alanine and leucine. sigmaaldrich.com The substrate specificity of human pancreatic elastase 2 has been shown to favor P1 amino acids with medium to large hydrophobic side chains, including leucine. nih.gov Given that porcine pancreatic elastase also cleaves proteins next to small hydrophobic residues like Ala and Leu, it is highly probable that this compound serves as a substrate for this class of enzymes. Studies have utilized substrates containing similar sequences, such as Glt-Ala-Ala-Pro-Leu-pNA and N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide, to assay elastase activity. sigmaaldrich.comnih.govpeptide.co.jp

Aminopeptidase N (APN): APN exhibits broad substrate specificity, removing N-terminal amino acids from a wide range of oligopeptides. nih.gov It shows a preference for hydrophobic residues, with alanine and leucine being among the most favored. nih.govpnas.org Research on aminopeptidase from Lactobacillus sake demonstrated high hydrolytic activity against the dipeptide Ala-Leu. acs.org This strong preference for N-terminal alanine and leucine suggests that APN can sequentially cleave the this compound tetrapeptide.

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a serine protease that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. mdpi.com Peptides containing alanine and leucine are often associated with DPP-IV inhibition. mdpi.com Specifically, the dipeptide Leu-Ala has been identified as a DPP-IV inhibitor. mdpi.com Furthermore, tetrapeptides such as Ile-Leu-Ala-Pro have demonstrated significant DPP-IV inhibitory activity. nih.gov While this compound could potentially be cleaved by DPP-IV after the first two residues, its structural components, particularly the Leu-Ala sequence, suggest it may also act as a competitive inhibitor.

PeptidasePredicted Interaction with this compoundSupporting Evidence
Pancreatic ElastaseSubstratePrefers cleavage at the C-terminus of small hydrophobic residues like Ala and Leu. sigmaaldrich.com
Aminopeptidase N (APN)SubstrateHigh activity against N-terminal Ala and Leu; hydrolyzes the dipeptide Ala-Leu effectively. nih.govacs.org
Dipeptidyl Peptidase-IV (DPP-IV)Inhibitor/SubstrateThe Leu-Ala motif is known to have inhibitory effects; other Ala/Leu-containing peptides also act as inhibitors. mdpi.commdpi.comnih.gov

Structural Basis of Enzyme-Ala-Leu-Ala-Leu Complex Formation

The binding of this compound to enzymes is primarily governed by the hydrophobic nature of its constituent amino acids. The structural basis for this interaction can be inferred from studies of similar peptides in complex with various enzymes.

In aminopeptidase N, the active site contains a hydrophobic cleft. pnas.org Structural analysis of E. coli aminopeptidase N reveals that the leucyl side chain of an inhibitor fits into this open hydrophobic pocket, which is lined by residues such as Val-294, Val-324, and Tyr-381. pnas.org The conformation of other residues, like Met-260, can change to accommodate the N-terminal alanine of a substrate. researchgate.net This suggests that the alternating alanine and leucine residues of this compound would sequentially fit into such hydrophobic pockets within the enzyme's active site, facilitating catalysis or inhibition.

Similarly, the crystal structure of phospholipase A2 complexed with the peptide inhibitor Leu-Ala-Ile-Tyr-Ser (LAIYS) shows that the leucine and alanine residues form strong hydrophobic interactions with the residues lining the enzyme's hydrophobic channel. researchgate.net This provides a model for how the this compound sequence can anchor itself within an enzyme's binding site through the favorable interactions of its nonpolar side chains.

Protein-Protein Interactions Modulated by this compound and Related Sequences

The this compound sequence, characterized by its hydrophobicity, plays a crucial role in mediating and stabilizing protein-protein interactions. These interactions are fundamental to protein folding, complex assembly, and molecular recognition.

Hydrophobic Interactions and Binding Pockets

Alanine and leucine are classified as hydrophobic amino acids. callutheran.eduproteinstructures.com The hydrophobic effect, which drives nonpolar molecules to associate in an aqueous environment, is a primary force in protein folding and stability. callutheran.edu The side chains of alanine (a methyl group) and leucine (an isobutyl group) are driven into the core of proteins or into hydrophobic binding pockets at protein-protein interfaces to minimize their contact with water.

The importance of these hydrophobic interactions is highlighted in studies of coiled-coil proteins. The stability of these structures often relies on interchain hydrophobic interactions between leucine residues. researchgate.net Systematically replacing leucine with alanine has been shown to destabilize the coiled-coil structure, demonstrating the significant contribution of the larger leucine side chain to hydrophobic stabilization. researchgate.netresearchgate.net The this compound sequence, with its repeating hydrophobic residues, is well-suited to participate in such interactions, either within a single protein or between different protein chains, by fitting into complementary hydrophobic pockets.

Role of this compound in Specific Biological Recognition Events

Sequences containing alanine and leucine are frequently involved in specific biological recognition events, where they serve as recognition motifs for other proteins or enzymes.

A notable example is the use of the related pentapeptide, this compound-Ala, as a cathepsin-cleavable linker in drug-albumin conjugates. researchgate.net This sequence is specifically recognized and cleaved by cathepsin B, an enzyme overexpressed in many tumors, allowing for targeted drug release. researchgate.net This demonstrates that a sequence highly similar to this compound can act as a specific recognition signal for a protease.

Furthermore, α-helical structures, which are common recognition domains in proteins, are stabilized by hydrophobic interactions. frontiersin.org The this compound motif can contribute to the stability of such helices, thereby playing a role in molecular recognition events where these helices bind to other macromolecules. frontiersin.org The precise fit of alanine and leucine side chains into binding pockets of target proteins is a key determinant of binding specificity and affinity in numerous biological processes. wesleyan.edursc.org

Exploration of Biological Activities and Therapeutic Applications for Ala Leu Ala Leu

Antimicrobial Properties and Mechanisms

The search for novel antimicrobial agents has led researchers to explore the potential of peptides. The structural characteristics of these peptides, such as their amino acid composition, hydrophobicity, and amphipathicity, are crucial determinants of their efficacy.

Peptides incorporating the Ala-Leu-Ala-Leu motif or similar alternating hydrophobic sequences have demonstrated activity against a range of bacteria. Synthetic amphipathic peptides with repeating units like (Leu-Ala-Arg-Leu) have shown antimicrobial capabilities against both Gram-positive and Gram-negative bacteria. nih.gov The efficacy of such peptides is often linked to their length and ability to interact with and disrupt bacterial membranes. nih.gov For instance, a peptide long enough to span the lipid bilayer was found to be active, while shorter related peptides were not. nih.gov

Research on peptide fractions from natural sources has also identified sequences containing these amino acids. A fraction from barbel muscle protein hydrolysates, which included the peptide Ala-Ala-Ala-Leu, was found to be active against various Gram-positive and Gram-negative bacteria. researchgate.net Similarly, a rationally designed amphipathic antimicrobial peptide known as Stripe, which is composed of L-Lysine, L-Leucine, and L-Alanine, showed potent activity against both classes of microbes. jst.go.jpnih.gov In another example, a synthetic peptide with the sequence Leu-Asn-Leu-Lys-Ala-Leu-Leu-Ala-Val-Ala-Lys-Lys-Ile-Leu-NH2 demonstrated strong inhibitory effects on both Gram-positive and Gram-negative bacteria. google.com

Modifications to existing antimicrobial peptides have also highlighted the role of these specific amino acids. Replacing alanine (B10760859) with the more hydrophobic leucine (B10760876) in certain positions of the antimicrobial peptide fallaxin resulted in improved activity against Gram-positive strains like MRSA and VISA. nih.gov Generally, analogs of fallaxin were found to be more active against Gram-negative bacteria such as E. coli, K. pneumoniae, and P. aeruginosa. nih.gov This suggests that the hydrophobic nature of the this compound sequence contributes significantly to its potential antimicrobial effects.

Peptide/AnalogTarget BacteriaObserved Effect
(Leu-Ala-Arg-Leu)n Gram-positive & Gram-negativeExhibited antimicrobial activity, particularly when long enough to span the membrane. nih.gov
Fallaxin Analog (Ala→Leu) Gram-positive (MRSA, MSSA, VISA)Improved antibacterial activity. nih.gov
Fallaxin Analogs Gram-negative (E. coli, K. pneumoniae, P. aeruginosa)Generally more active against these strains. nih.gov
Stripe (L-Lys, L-Leu, L-Ala) Gram-positive & Gram-negativePotent antimicrobial activity. jst.go.jpnih.gov
Barbel Muscle Peptide Fraction (containing Ala-Ala-Ala-Leu) Gram-positive & Gram-negativeShowed antibacterial activity. researchgate.net
MP-C Analog (Leu-Asn-Leu-Lys-Ala-Leu-Leu-Ala-Val-Ala-Lys-Lys-Ile-Leu-NH2) Gram-positive & Gram-negativeStrong inhibition. google.com

The effectiveness of antimicrobial peptides (AMPs) is intrinsically linked to their physicochemical properties, which are dictated by their amino acid sequence and structure. eurekaselect.com Key factors include hydrophobicity, net charge, and amphipathicity—the spatial separation of hydrophobic and hydrophilic residues. mdpi.com

Hydrophobicity is a critical factor for antimicrobial activity, as it facilitates the interaction of the peptide with the lipid acyl chains of the bacterial membrane. mdpi.com Increasing the hydrophobicity of a peptide, for instance by substituting alanine with the more hydrophobic leucine, has been shown to enhance antibacterial and hemolytic properties. nih.govmdpi.com The hydrophobic character of the this compound sequence is therefore a key contributor to its potential bioactivity, promoting penetration through the bacterial membrane and causing disintegration of the lipid bilayer. researchgate.net

Amphipathicity is another crucial feature. Many AMPs are unstructured in aqueous solution but adopt an amphipathic α-helical conformation upon encountering a membrane environment. dovepress.complos.org This structure places hydrophobic residues on one face of the helix and hydrophilic or charged residues on the other, facilitating membrane disruption. jst.go.jpmdpi.com The alternating pattern of alanine and leucine in this compound contributes to a hydrophobic face that can be incorporated into larger amphipathic designs.

Activity against Gram-Positive and Gram-Negative Bacteria

Potential in Targeted Drug Delivery Systems

The unique characteristics of the this compound sequence make it a valuable tool in the sophisticated field of targeted drug delivery, where precision and controlled release are paramount.

One of the most well-documented applications of this compound is as a peptidase-labile linker. cpcscientific.comgenscript.comabbiotec.com In drug delivery systems, particularly antibody-drug conjugates (ADCs), the linker that connects the cytotoxic payload to the carrier molecule (such as an antibody or protein) is critical. frontiersin.orgpatsnap.com This linker must be stable in the bloodstream to prevent premature drug release but must be readily cleaved once it reaches the target site, such as the inside of a cancer cell. iris-biotech.de

This compound serves as a substrate for lysosomal proteases, enzymes that are abundant within the lysosomes of cells. iris-biotech.degoogle.com When a drug conjugate containing this tetrapeptide sequence is internalized by a target cell and trafficked to the lysosome, these enzymes cleave the peptide bond, releasing the active drug. google.com this compound was among the first generation of tetrapeptide linkers used for this purpose. iris-biotech.de While newer dipeptide linkers like Val-Cit have been developed to circumvent issues such as slow release rates, the principle established with sequences like this compound remains a cornerstone of ADC technology. iris-biotech.de

Linker SequenceCleavage MechanismKey Feature
This compound Cleaved by lysosomal proteases/peptidases. iris-biotech.degoogle.comServes as a labile sequence for controlled drug release from a carrier. cpcscientific.comgenscript.com
Gly-Phe-Leu-Gly Cleaved by lysosomal proteases. iris-biotech.deAnother first-generation tetrapeptide linker. iris-biotech.de
Val-Cit Cleaved by lysosomal proteases (e.g., Cathepsin B). iris-biotech.deA second-generation dipeptide linker with improved stability and cleavage kinetics. iris-biotech.de

A major hurdle in drug delivery is ensuring that the therapeutic agent, once inside the cell, can escape the endosome to reach its cytosolic target. acs.orgkyoto-u.ac.jp Fusogenic peptides are designed to overcome this barrier by disrupting the endosomal membrane. acs.orgnih.gov

A prominent example is the synthetic peptide GALA, which is composed of a repeating Glu-Ala-Leu-Ala sequence. nih.govnih.gov This peptide is designed to be pH-sensitive. At the neutral pH of the bloodstream, it remains soluble and relatively inactive. nih.govresearchgate.net However, upon entering the acidic environment of the endosome (around pH 5.0), the glutamic acid residues become protonated. kyoto-u.ac.jp This charge neutralization allows the peptide to undergo a conformational change into an amphipathic α-helix, which then inserts into and destabilizes the endosomal membrane, facilitating the release of co-delivered cargo into the cytoplasm. nih.govnih.govgoogle.com

The this compound sequence is structurally very similar to the core repeating unit of GALA. This highlights the potential for this compound to be a critical component in the design of such pH-responsive fusogenic peptides for enhanced intracellular delivery of drugs and genes. nih.govresearchgate.net By incorporating this hydrophobic, helix-forming sequence into larger peptide constructs, it is possible to create delivery vehicles that can effectively escape endosomes.

Modifying the surface of nanoparticles with specific peptides is a powerful strategy to control their interaction with cells and direct their uptake. frontiersin.org Research has shown that nanoparticles modified with peptides containing sequences related to this compound can be internalized through specific cellular pathways.

Studies on a peptide with a repeating Lys-Ala-Leu-Ala (KALA) sequence demonstrated that modifying a DNA-lipid nanoparticle with KALA led to a significant increase in transfection activity in dendritic cells. silae.itresearchgate.netaacrjournals.org Further investigation revealed that the uptake of these KALA-modified nanoparticles was not through common pathways like macropinocytosis, but rather through G-Protein Coupled Receptor (GPCR)-mediated endocytosis. silae.itresearchgate.netaacrjournals.org The use of a GPCR blocker was shown to shut down the transgene expression mediated by the KALA nanoparticles, providing strong evidence for this specific uptake mechanism. aacrjournals.orgresearchgate.net

This finding is significant because GPCRs represent a large family of receptors involved in numerous signaling pathways, and hijacking this entry route could lead to highly efficient and targeted delivery. nih.gov The combination of a cationic residue (Lysine) with the hydrophobic Ala-Leu-Ala sequence in KALA appears to be key for this GPCR-mediated uptake. researchgate.net This suggests that this compound, when incorporated into appropriately designed surface ligands, can play a crucial role in directing nanoparticles into cells via specific and efficient receptor-mediated pathways.

Intracellular Delivery via Membrane Fusiogenic Peptides (e.g., GALA-like sequences)

Role in Other Biological Processes (Based on General Peptide Research)

The biological significance of short peptides is vast, with functions ranging from signaling molecules to components of larger protein structures. Their effects are determined by their constituent amino acids and their specific sequence.

Furthermore, cationic, arginine-rich peptides (CARPs) have been identified as effective therapeutic compounds for various neurodegenerative pathologies. frontiersin.org Studies have shown that the inclusion of certain amino acids can modulate their neuroprotective efficacy. For example, while tryptophan can enhance neuroprotective effects, alanine and glycine (B1666218) residues have been found to reduce the neuroprotective efficacy of some CARPs. frontiersin.org Conversely, the dipeptide Leu-Ile has been reported to suppress neuronal cell death by stimulating the synthesis of neurotrophic factors. researchgate.net

Other research has identified novel peptides with neuroprotective properties. For instance, β-scoliidine, a peptide from solitary wasp venom, has shown neuroprotective effects against oxidative stress-induced neurotoxicity in PC12 cells. mdpi.com The tripeptide Glypromate (glycyl-l-prolyl-l-glutamic acid) is another example of a small peptide with promise for tackling neurodegenerative diseases. acs.org

PeptideSequenceObserved Neuroprotective ActivitySource of Finding
D-alanine D-leucine enkephalin (DADLE)Tyr-D-Ala-Gly-Phe-D-LeuInduces temperature reduction and confers neuroprotective and neuroregenerative processes. nih.gov nih.gov
Cationic Arginine-Rich Peptides (CARPs)Variable (Rich in Arginine)Effective in reducing excitotoxic neuronal death. frontiersin.org Efficacy can be modulated by other amino acid residues like alanine. frontiersin.org frontiersin.orgfrontiersin.org
Leu-IleLeu-IleSuppresses neuronal cell death by stimulating neurotrophic factor synthesis. researchgate.net researchgate.net
β-scoliidineDYVTVKGFSPLRKAProtects against oxidative stress-induced neurotoxicity in PC12 cells. mdpi.com mdpi.com
GlypromateGly-Pro-GluShows promise in addressing neurodegenerative diseases. acs.org acs.org

The presence of hydrophobic amino acids, such as Alanine and Leucine, is a significant factor in the antioxidant and anti-inflammatory activity of peptides. medchemexpress.combiorxiv.org These amino acids can enhance the peptide's ability to interact with lipid-free radicals and improve its solubility in the lipid phase, thereby increasing its antioxidant activity. researchgate.netgoogle.com Research on peptides from various sources has consistently shown that those rich in hydrophobic amino acids exhibit potent antioxidant properties. For example, a peptide with the sequence Phenylalanine-Leucine-Alanine-Proline, derived from sea cucumber collagen, demonstrated significant DPPH scavenging activity, which was attributed to its small size and the presence of hydrophobic residues. wikipedia.org

Similarly, the anti-inflammatory properties of peptides are often linked to their hydrophobicity. biorxiv.org Peptides with hydrophobic amino acids at the N-terminus are known to have strong anti-inflammatory effects. medchemexpress.com These peptides can inhibit key inflammatory signaling pathways and reduce the expression of inflammatory factors. medchemexpress.com For instance, the presence of hydrophobic residues like Valine, Leucine, and Proline, as well as aromatic amino acids, has been associated with the anti-inflammatory effects of peptides derived from yeast. nih.gov

Peptide/FractionSourceKey Amino AcidsObserved Antioxidant ActivitySource of Finding
Phenylalanine-Leucine-Alanine-ProlineSea Cucumber CollagenPhe, Leu, Ala, ProHigh DPPH scavenging activity (EC50 of 0.385 mg/mL). wikipedia.org wikipedia.org
Peptides from Glutelin HydrolysatesGlutelinVal, LeuHigh antioxidant activity associated with a high prevalence of hydrophobic amino acids. acs.org acs.org
Hazelnut Protein Peptides (e.g., FSEY)Hazelnut ProteinPhe, Ser, Glu, TyrHigher antioxidant capacity than reduced Glutathione against linoleic acid oxidation. google.com google.com
Peptide/FractionSourceKey Amino AcidsObserved Anti-inflammatory ActivitySource of Finding
β-Lactoglobulin Hydrolysatesβ-LactoglobulinPhe, Tyr, Pro, Val, Ile, LeuSuppression of nitric oxide production and pro-inflammatory cytokines. biorxiv.org biorxiv.org
Walnut TripeptideWalnutLeu, Pro, PheDemonstrates anti-inflammatory effects. medchemexpress.com medchemexpress.com
Yeast-derived Peptide (VW-9)YeastVal, Leu, Ser, Thr, Phe, Pro, TrpReduced levels of inflammatory cytokines TNF-α and IL-6. nih.gov nih.gov

Peptide supplementation can significantly influence cell growth and metabolism. Dipeptides and tripeptides are absorbed by cells through specific transporters and can serve as a source of amino acids for various biological processes. mdpi.com The dipeptide alanyl-glutamine (Ala-Gln), for example, is used as a nutritional supplement and has been shown to have anti-inflammatory and neuroprotective effects. nih.gov It can enhance glucose metabolism and mitochondrial function in the retina. nih.gov

Studies on Chinese Hamster Ovary (CHO) cells have shown that the uptake of dipeptides varies, with some being taken up rapidly and others more slowly. The presence of Alanine in dipeptides appears to facilitate faster uptake. The addition of certain dipeptides to cell cultures has been shown to increase cell growth and monoclonal antibody production. For instance, collagen-derived dipeptides like proline-hydroxyproline can stimulate cell proliferation in human dermal fibroblasts.

The metabolic fate of supplemented dipeptides involves their import into cells, where they are broken down into their constituent amino acids. These amino acids are then either metabolized or, in some cases, secreted back into the medium. This highlights the complex role of short peptides in cellular nutrition and metabolism.

PeptideCell Type/ModelObserved Effect on Cell Growth and MetabolismSource of Finding
Alanine-Glutamine (Ala-Gln)Diabetic Rat RetinaAmeliorates retinal neurodegeneration by enhancing glucose metabolism and mitochondrial function. nih.gov nih.gov
Alanine-containing dipeptides (e.g., AQ)CHO CellsFast uptake and tendency to increase cell growth rates.
Proline-Hydroxyproline (Pro-Hyp)Human Dermal FibroblastsStimulates cell proliferation and hyaluronic acid synthesis.

Computational Modeling and Bioinformatic Analysis of Ala Leu Ala Leu Systems

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the biological activity of molecules based on their physicochemical properties. For peptides like Ala-Leu-Ala-Leu, QSAR studies can provide insights into how specific amino acid characteristics contribute to a particular activity, such as bitterness or inhibitory potential.

While specific QSAR studies focusing exclusively on this compound are not extensively documented, broader research on tetrapeptides provides a framework for understanding its potential properties. Studies on bitter peptides, for instance, have developed robust QSAR models for di-, tri-, and tetrapeptides. nih.govnih.gov These models revealed that for tetrapeptides, bulky hydrophobic amino acids at the N-terminus, along with the hydrophobicity and partial specific volume of the amino acid at the second position, are critical for bitterness. nih.govnih.gov Given that both Alanine (B10760859) (Ala) and Leucine (B10760876) (Leu) are hydrophobic, with Leucine being bulkier, these models would predict a certain level of bitterness for this compound.

Furthermore, QSAR models for Angiotensin-Converting Enzyme (ACE) inhibitory peptides have highlighted the importance of specific residue compositions. mdpi.com While these studies often analyze large datasets of diverse peptides, the principles can be applied to this compound. For example, some models suggest that peptides with hydrophobic residues can exhibit ACE inhibitory activity. mdpi.com

The development of reliable QSAR models relies on a variety of amino acid descriptors. These descriptors can be categorized into several sets, and integrated approaches that combine multiple descriptor sets often yield more accurate models. nih.gov A bootstrapping soft shrinkage approach is a statistical method that can be used for variable selection in QSAR model development, helping to identify the most relevant descriptors. nih.govnih.gov

Table 1: QSAR Model Quality for Different Peptide Groups

Peptide Group
Dipeptides0.950 ± 0.0020.941 ± 0.001
Tripeptides0.770 ± 0.0060.742 ± 0.004
Tetrapeptides0.972 ± 0.0020.956 ± 0.002

Source: Molecules, 2019 nih.govnih.gov

R² represents the coefficient of determination, indicating the goodness of fit of the model. Q² is the cross-validated R², which assesses the predictive ability of the model.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a peptide like this compound might interact with a biological target, such as a receptor or an enzyme.

Prediction of this compound Binding Poses to Target Receptors or Enzymes

The process involves preparing the 3D structures of both the peptide and the target receptor. The peptide's conformation is often flexible and can adopt various shapes, which needs to be accounted for during the docking process. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function, which estimates the binding affinity. The top-ranked poses represent the most likely binding modes.

Identification of Key Interacting Residues and Binding Site Characteristics

Once a binding pose is predicted, a detailed analysis of the interactions between this compound and the target can be performed. This involves identifying the specific amino acid residues in the receptor's binding pocket that form interactions with the peptide. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govplos.org

For instance, due to the hydrophobic nature of both alanine and leucine, it is expected that this compound would favorably interact with hydrophobic pockets in a receptor. The peptide backbone provides opportunities for hydrogen bonding with polar residues in the binding site. The specific pattern of these interactions determines the stability and specificity of the binding.

Computational tools can visualize these interactions and calculate binding energies, providing a quantitative measure of the binding affinity. plos.orgoup.com For example, studies on ACE-inhibitory peptides have shown that interactions with specific residues in the ACE active site are crucial for their inhibitory effect. nih.govplos.org Similar analyses for this compound with various targets would reveal its potential biological functions.

Advanced Simulation Techniques for Conformational and Interaction Analysis

To gain a deeper understanding of the dynamic behavior of this compound, advanced simulation techniques are employed. These methods go beyond static pictures and explore the peptide's conformational landscape and its interactions with the environment over time.

Enhanced Sampling Methods for this compound Conformational Space

Peptides in solution are highly flexible and can exist in a multitude of conformations. ptbioch.edu.pl Standard molecular dynamics (MD) simulations may not be sufficient to explore all the relevant conformational states within a reasonable simulation time. Enhanced sampling methods are designed to overcome this limitation by accelerating the exploration of the conformational space. aip.orgarxiv.orgnih.gov

Several enhanced sampling techniques are applicable to peptides like this compound:

Replica Exchange Molecular Dynamics (REMD): This method runs multiple simulations of the system at different temperatures simultaneously. nih.gov Exchanges of configurations between replicas at different temperatures allow the system to overcome energy barriers more easily, leading to a more thorough sampling of the conformational space. arxiv.org

Metadynamics: In this technique, a history-dependent bias potential is added to the system's energy landscape. arxiv.org This bias discourages the system from revisiting previously explored conformations and pushes it to explore new regions of the conformational space.

Umbrella Sampling: This method is often used to calculate the free energy profile along a specific reaction coordinate, such as the distance between two atoms or the dihedral angle of the peptide backbone.

These methods can reveal the preferred conformations of this compound in solution, such as the propensity to form secondary structures like β-turns or helical structures. nih.gov For example, studies on short alanine peptides have shown a significant population of the polyproline II (PII) conformation. pnas.org

Force Field Parameter Optimization using this compound Model Systems

The accuracy of molecular simulations heavily relies on the quality of the force field, which is a set of parameters that describes the potential energy of the system. Force fields are typically parameterized using experimental data and high-level quantum mechanical calculations on small molecules.

Peptides like this compound can serve as excellent model systems for force field development and validation. researchgate.net By comparing simulation results with experimental data, such as NMR or infrared spectra, researchers can assess the performance of a given force field and identify areas for improvement. mdpi.comnih.gov

For instance, a study on the hydrated this compound peptide used first-principles MD simulations to compute its vibrational spectrum. mdpi.comnih.gov The results were then compared with experimental IR spectra to validate the theoretical model. Such studies can lead to the refinement of force field parameters, particularly those related to dihedral angles and non-bonded interactions, which are crucial for accurately describing the conformational preferences of peptides. escholarship.org The development of more accurate force fields is an ongoing area of research, with the goal of improving the predictive power of molecular simulations for biological systems. nih.govuni-hamburg.de

Bioinformatic Approaches for Peptide Design and Prediction of Activity

The design and discovery of novel bioactive peptides have been significantly accelerated by the integration of computational and bioinformatic tools. researchgate.net These in silico approaches allow for the high-throughput screening and prediction of a peptide's potential biological activities before undertaking costly and time-consuming wet-lab synthesis and testing. nih.govresearchgate.net For a specific sequence such as the tetrapeptide this compound, bioinformatic methods provide a powerful framework for predicting its physicochemical properties, potential functions, and interactions with biological targets.

The core principle of these predictive methods lies in analyzing the peptide's sequence and structure to correlate them with known biological functions. taylorfrancis.com This process typically involves leveraging large databases of known bioactive peptides and employing machine learning algorithms or statistical models to identify patterns associated with specific activities. researchgate.netnih.gov

Bioinformatic analysis begins with the primary sequence—in this case, Alanine-Leucine-Alanine-Leucine. Key predictive approaches include:

Database Mining and Homology Searching: The first step often involves screening the peptide sequence against comprehensive databases of bioactive peptides like BIOPEP-UWM or PeptideDB. nih.govoup.com These databases contain thousands of peptide sequences with experimentally verified activities. By searching for the this compound motif or homologous sequences, researchers can gain initial insights into potential bioactivities, such as antimicrobial, antioxidant, or ACE inhibitory functions. nih.govtrjfas.org

Sequence-Based Prediction using Machine Learning: Many modern bioinformatic tools use machine learning models, particularly Support Vector Machines (SVM), to classify peptides. oup.comnih.gov These models are trained on datasets of peptides with and without a specific activity. The models learn to distinguish between them based on a variety of sequence-derived features. researchgate.net For this compound, these features would include its amino acid composition (50% Alanine, 50% Leucine) and its dipeptide composition (Ala-Leu, Leu-Ala). nih.gov Certain residues, such as Alanine and Leucine, are known to be prevalent in peptides with specific functions, like cell-penetrating or anti-angiogenic activities, and their composition is a key predictive feature. nih.govd-nb.infoplos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational method that establishes a statistical correlation between the structural properties of a peptide and its biological activity. researchgate.nettaylorfrancis.com By analyzing a set of peptides similar to this compound with known activities, a QSAR model can be built to predict the activity of the novel peptide based on its specific physicochemical descriptors (e.g., hydrophobicity, molecular weight, and charge distribution). researchgate.net The high hydrophobicity of the this compound sequence would be a critical parameter in such a model.

Several web-based servers and standalone software tools are available to perform these analyses. These platforms integrate various algorithms for predicting general or specific bioactivities.

Table 1: Selected Bioinformatic Tools for Peptide Activity Prediction

Tool/Database Function Reference
BIOPEP-UWM A database of bioactive peptides and a tool for in silico proteolysis simulation to predict the release of bioactive fragments from proteins. nih.govtrjfas.org
PeptideRanker A web server that predicts the probability of a peptide being bioactive using a general prediction model. nih.govoup.com
PeptideLocator A machine learning-based predictor for identifying bioactive peptide regions within larger protein sequences. oup.comresearchgate.net
ToxinPred A server for predicting the toxicity of a peptide, an important step in therapeutic peptide design. nih.gov
CellPPD A server that uses SVM models to predict a peptide's ability to penetrate cell membranes based on its sequence composition. nih.govresearchgate.net

| AntiAngioPred | A server developed to predict the anti-angiogenic potential of peptides based on amino acid composition and other features. | plos.org |

To apply these tools to this compound, the sequence is first broken down into its fundamental descriptors. The amino acid and dipeptide composition are primary inputs for many prediction algorithms.

Table 2: Sequence Composition Analysis of this compound for Bioinformatic Prediction

Feature Type Feature Value
Amino Acid Composition % Alanine (Ala) 50%
% Leucine (Leu) 50%
Dipeptide Composition Ala-Leu 50%
Leu-Ala 50%
Physicochemical Properties Molecular Weight 428.55 g/mol

The prediction of specific biological activities relies on patterns observed in large datasets. For instance, the amino acids Alanine and Leucine are frequently found in certain classes of functional peptides. Leucine, a hydrophobic residue, is often abundant in antimicrobial and cell-penetrating peptides, contributing to their ability to interact with and disrupt cell membranes. nih.govoup.com Conversely, some studies have found that Alanine and Leucine are less common in anti-angiogenic peptides. d-nb.infoplos.org

Table 3: Reported Propensity of Alanine and Leucine in Specific Bioactive Peptides

Bioactivity Propensity of Alanine (Ala) Propensity of Leucine (Leu) Reference
Antimicrobial (Amphibian) High High oup.com
Cell-Penetrating Preferred Preferred nih.govresearchgate.net

| Anti-Angiogenic | Not Preferred | Not Preferred | d-nb.infoplos.org |

By inputting the this compound sequence into a suite of these predictive tools, a researcher can generate a bioactivity profile, suggesting potential functions to explore experimentally. For example, based on its high hydrophobicity and the known roles of Ala and Leu, prediction servers might indicate a high probability of antimicrobial or cell-penetrating activity, while assigning a low probability for anti-angiogenic effects. This in silico screening process is an indispensable part of modern peptide design, enabling a rational, targeted approach to discovering novel therapeutic and functional peptides. researchgate.net

Table of Compounds Mentioned

Compound Name Abbreviation
Alanine Ala

Future Directions and Research Gaps in Ala Leu Ala Leu Studies

Development of Novel Ala-Leu-Ala-Leu Derivatives with Enhanced Bioactivity

The development of novel derivatives of this compound is a promising avenue for enhancing its biological activity and tailoring its properties for specific applications. Research into peptide modifications has shown that altering the sequence or attaching functional moieties can significantly improve efficacy.

One area of exploration is the synthesis of this compound derivatives with modified amino acid residues. For instance, the incorporation of D-amino acids could enhance peptide stability by making them resistant to enzymatic degradation. mdpi.com The substitution or addition of amino acids with different properties, such as charged or aromatic residues, could also modulate the peptide's interaction with biological targets. plos.org

Furthermore, the conjugation of this compound to other molecules represents a key strategy for developing derivatives with enhanced bioactivity. For example, attaching lipophilic moieties like adamantane (B196018) has been shown to improve the ability of peptides to cross the blood-brain barrier. jst.go.jp Similarly, conjugating the peptide to drug molecules can create prodrugs that are selectively activated at the target site, as demonstrated with camptothecin (B557342) and doxorubicin (B1662922) using an this compound linker. researchgate.net

Future research should systematically explore a variety of these modifications to create a library of this compound derivatives. These novel compounds can then be screened for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, to identify candidates with superior therapeutic potential. frontiersin.org

In-depth Mechanistic Elucidation of this compound Biological Functions

A significant gap in the current knowledge of this compound is the detailed understanding of its mechanisms of action. While it is known to be a substrate for certain peptidases, its broader interactions with cellular components and pathways are not well-defined. cpcscientific.com

Future studies should focus on identifying the specific enzymes and receptors that interact with this compound. This can be achieved through techniques such as affinity chromatography and mass spectrometry to pull down and identify binding partners. Understanding these interactions is crucial for elucidating the peptide's role in cellular processes.

Computational modeling and molecular dynamics simulations can provide insights into the conformational dynamics of this compound and its interactions with water molecules and potential binding partners. mdpi.com These computational approaches can help predict how the peptide behaves in a biological environment and guide the design of experiments to test these predictions.

Moreover, investigating the downstream effects of this compound on signaling pathways is essential. For instance, studies on other peptides have shown that they can modulate pathways involved in cell proliferation, apoptosis, and inflammation. nih.gov Determining whether this compound has similar effects will be critical for understanding its biological functions and identifying potential therapeutic targets.

Translational Research and Clinical Applications of this compound-Based Therapies

The ultimate goal of studying this compound and its derivatives is to translate these findings into clinical applications. The peptide's use as a cleavable linker in drug delivery systems is a promising area for translational research. researchgate.net Further development of such systems could lead to more effective and targeted cancer therapies with reduced side effects. researchgate.net

The potential antimicrobial properties of this compound also warrant further investigation for clinical applications. cpcscientific.com With the rise of antibiotic-resistant bacteria, new antimicrobial agents are urgently needed. Research should focus on evaluating the efficacy of this compound and its derivatives against a broad spectrum of pathogens and understanding their mechanisms of antimicrobial action.

Furthermore, the potential for this compound-based therapies in regenerative medicine should be explored. Peptides have shown promise in promoting the healing of various soft tissues. nih.gov Investigating whether this compound or its derivatives can stimulate tissue regeneration could open up new therapeutic avenues for a range of injuries and diseases.

To advance these clinical applications, preclinical studies in animal models are necessary to evaluate the safety and efficacy of this compound-based therapies. Successful preclinical results would then pave the way for clinical trials in humans.

Integration of Multi-Omics Data with Structural and Computational Studies of this compound

To gain a holistic understanding of this compound's role in complex biological systems, it is crucial to integrate data from multiple "omics" fields with structural and computational analyses. nih.gov This systems biology approach can reveal the broader impact of the peptide on the genome, transcriptome, proteome, and metabolome. nih.gov

Multi-omics approaches, such as transcriptomics and proteomics, can identify changes in gene and protein expression in response to this compound treatment. nih.gov This information can help to uncover the biological pathways and cellular processes that are modulated by the peptide. Integrating these datasets can provide a more comprehensive picture of the peptide's effects than studying a single aspect in isolation. frontiersin.org

Network-based analyses can be used to model the complex interactions between this compound and various cellular components. biorxiv.org These models can help to identify key nodes and pathways that are critical for the peptide's function and can predict the systemic effects of its administration. nih.gov

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Ala-Leu-Ala-Leu, and how can purity be validated?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method, using Fmoc/t-Bu chemistry for sequential coupling of alanine (Ala) and leucine (Leu) residues. Post-synthesis, reverse-phase HPLC with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) validates purity, while mass spectrometry (MS) confirms molecular weight (expected ~416.5 Da for the tetrapeptide) . For reproducibility, document resin loading efficiency, coupling times, and cleavage conditions (e.g., TFA:water:TIPS = 95:2.5:2.5) .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) in DMSO-d6 or D2O identifies backbone conformations and side-chain interactions. Circular Dichroism (CD) spectroscopy in aqueous buffers (pH 2–7) detects secondary structure propensity (e.g., β-sheet vs. random coil). Pair these with FT-IR to analyze amide I and II bands (1600–1700 cm⁻¹) for hydrogen bonding patterns .

Q. What are common research applications of this compound in model studies?

  • Methodological Answer : The sequence is used as a substrate for proteolytic enzyme assays (e.g., testing serine proteases like trypsin) due to its alternating hydrophobic residues. It also serves as a model for studying peptide stability in lipid bilayers or micelles, leveraging its amphipathic properties. Ensure experimental conditions (e.g., temperature, ionic strength) align with cited protocols .

Advanced Research Questions

Q. How to design experiments evaluating the proteolytic stability of this compound under varying physiological conditions?

  • Methodological Answer : Use a pre-test/post-test design :

Variables : pH (2.0, 7.4, 9.0), enzyme concentrations (e.g., pepsin, trypsin), and incubation times (0–24 hrs).

Controls : Include heat-inactivated enzymes and peptide-only samples.

Analysis : Quantify degradation via HPLC peak area reduction and MS fragment identification.

  • Data Interpretation : Compare half-life (t½) across conditions and correlate with enzyme kinetics models .

Q. How to resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer :

Meta-Analysis : Compile studies (e.g., cytotoxicity, antimicrobial assays) and stratify by cell type (e.g., mammalian vs. bacterial), exposure time, and peptide concentration.

Replication : Repeat assays under standardized conditions (e.g., RPMI-1640 media, 37°C, 5% CO₂) with internal controls.

Mechanistic Probes : Use fluorescence microscopy (e.g., propidium iodide uptake) to assess membrane disruption, a common bioactivity mechanism .

Q. What computational approaches integrate with empirical data to predict this compound’s conformational dynamics?

  • Methodological Answer :

Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS force fields. Analyze RMSD and solvent-accessible surface area (SASA) over 100-ns trajectories.

Validation : Compare simulated CD spectra with experimental data using DichroCalc .

Docking Studies : Model interactions with proteases (e.g., using AutoDock Vina) to predict cleavage sites .

Key Considerations

  • Reproducibility : Document all synthesis and assay parameters (e.g., solvent batches, instrument calibration) per .
  • Theory Linkage : Frame stability or bioactivity studies within enzyme kinetics or membrane interaction theories .
  • Data Conflicts : Address outliers via triplicate experiments and peer-reviewed method cross-referencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.